Butanoic acid, 2-amino-4-(methylphosphinyl)-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphinothricin can be synthesized through various methods. One common approach involves the reductive amination of 2-oxo-4-(hydroxy)(methyl)phosphinoylbutyric acid using engineered glutamate dehydrogenase . Another method includes reacting racemic 4-halo-2-phthalimidobutyrates with a tricoordinate phosphorus compound, followed by hydrolysis to form phosphinothricin .
Industrial Production Methods
Industrial production of phosphinothricin typically involves the use of biocatalysts for enantioselective synthesis. For instance, engineered glutamate dehydrogenase from Pseudomonas putida has been used to achieve high catalytic efficiency and enantioselectivity in the production of L-phosphinothricin .
Chemical Reactions Analysis
Types of Reactions
Phosphinothricin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form its 2-oxo-derivative.
Reductive Amination: This reaction is used in its synthesis, converting 2-oxo-4-(hydroxy)(methyl)phosphinoylbutyric acid to phosphinothricin.
Common Reagents and Conditions
Common reagents used in the synthesis of phosphinothricin include NADPH-specific glutamate dehydrogenases and tricoordinate phosphorus compounds . Reaction conditions often involve specific temperatures and solvents, such as dimethylformamide at around 100°C .
Major Products
The major product formed from these reactions is L-phosphinothricin, which is the active enantiomer with herbicidal efficacy .
Scientific Research Applications
Phosphinothricin has a wide range of applications in scientific research:
Mechanism of Action
Phosphinothricin exerts its effects by inhibiting glutamine synthetase, an enzyme responsible for the synthesis of glutamine from glutamate and ammonia. This inhibition leads to the accumulation of ammonia and disruption of nitrogen metabolism, ultimately causing plant death . In mammals, it can affect the central nervous system by altering dopamine release .
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(methylthio)butanoic acid:
2-amino-4-(methylselenyl)butyric acid: A selenium-containing analog of methionine with antioxidant properties.
Uniqueness
Phosphinothricin is unique due to its dual role as both a herbicide and a research tool for studying enzyme inhibition and amino acid metabolism. Its ability to inhibit glutamine synthetase distinguishes it from other similar compounds, making it a valuable asset in both agricultural and scientific research .
Properties
CAS No. |
52914-65-5 |
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Molecular Formula |
C5H11NO3P+ |
Molecular Weight |
164.12 g/mol |
IUPAC Name |
(3-amino-3-carboxypropyl)-methyl-oxophosphanium |
InChI |
InChI=1S/C5H10NO3P/c1-10(9)3-2-4(6)5(7)8/h4H,2-3,6H2,1H3/p+1 |
InChI Key |
BKRFJMLLJAXWPQ-UHFFFAOYSA-O |
Canonical SMILES |
C[P+](=O)CCC(C(=O)O)N |
Origin of Product |
United States |
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